molecular formula C21H17NO3 B2759388 3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid CAS No. 405921-88-2

3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid

Cat. No.: B2759388
CAS No.: 405921-88-2
M. Wt: 331.371
InChI Key: XNRJFQODWGDAMT-UHFFFAOYSA-N
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Description

The compound “3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid” is a complex organic molecule with the molecular formula C21H17NO3 . It has an average mass of 331.365 Da and a monoisotopic mass of 331.120850 Da .


Synthesis Analysis

The synthesis of similar compounds involves multicomponent reactions . For instance, the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones involves a one-pot condensation of indole with dimedone and 3-phenacylideneoxindoles in refluxing acetonitrile with p-toluenesulfonic acid . Another method involves the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles containing chiral substituents at the nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a phenyl group, a tetrahydro-1H-indol-1-yl group, and a benzoic acid group .

Scientific Research Applications

Metabolism and Detoxification

  • Urinary Metabolites of Dietary Compounds : A study on the metabolism and renal excretion of flavonoids and hydroxycinnamic acids, components of our daily diet and herbal remedies, after oral intake showed that the metabolism led predominantly to benzoic acid derivatives rather than phenylacetic acid derivatives, indicating a major route of metabolism for these compounds (Graefe & Veit, 1999).

Pharmacological Effects

  • Effects on Inflammatory Conditions : Research on vanillic acid, a benzoic acid derivative, demonstrated its beneficial effects against dextran sulfate sodium-induced ulcerative colitis, suggesting its potential for managing chronic intestinal inflammation (Kim et al., 2010).

Drug Development and Therapeutic Applications

  • Nitric Oxide-Releasing Derivatives : A study on NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, aimed to test its efficacy and tolerability in patients with cirrhosis and portal hypertension. Although it did not reduce portal pressure, it had systemic effects, underscoring the complexity of developing therapeutic compounds from benzoic acid derivatives (Berzigotti et al., 2010).

Metabolic Studies

  • Metabolite Profile of Detoxification : A metabolomics study on the detoxification of benzoic acid through glycine conjugation revealed a high degree of inter-individual variation and suggested a complex metabolic process involving ample glycine regeneration, indicating the body's ability to maintain homeostasis during detoxification (Irwin et al., 2016).

Properties

IUPAC Name

3-(4-oxo-2-phenyl-6,7-dihydro-5H-indol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-20-11-5-10-18-17(20)13-19(14-6-2-1-3-7-14)22(18)16-9-4-8-15(12-16)21(24)25/h1-4,6-9,12-13H,5,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRJFQODWGDAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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